3-(Bromomethyl)-2,5-dimethylhexane

Description

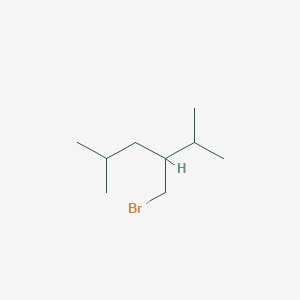

3-(Bromomethyl)-2,5-dimethylhexane is a branched alkyl bromide with the molecular formula C₉H₁₇Br. It features a bromomethyl (-CH₂Br) substituent at the 3-position of a 2,5-dimethylhexane backbone, creating a tertiary bromide structure. This compound is likely utilized in organic synthesis as an alkylating agent due to the electrophilic bromine atom, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-(bromomethyl)-2,5-dimethylhexane |

InChI |

InChI=1S/C9H19Br/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3 |

InChI Key |

RYIWLAMBDJKUAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CBr)C(C)C |

Origin of Product |

United States |

Preparation Methods

Bromination Using Bromine

One of the most straightforward methods involves the direct bromination of 2,5-dimethylhexane using bromine (Br₂). This reaction is highly exothermic and requires careful control to prevent over-bromination and the formation of unwanted by-products.

- Reagents: Bromine (Br₂), 2,5-dimethylhexane

- Solvent: Typically, a non-polar solvent like carbon tetrachloride (CCl₄) is used.

- Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.

- Yield: The yield can vary depending on the conditions, but careful control can result in high yields.

Bromination Using N-Bromosuccinimide (NBS)

Another method involves using N-bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its milder conditions and better selectivity.

- Reagents: NBS, 2,5-dimethylhexane , azobisisobutyronitrile (AIBN) as a radical initiator.

- Solvent: Dry carbon tetrachloride (CCl₄) is commonly used.

- Temperature: The reaction is typically carried out at elevated temperatures, around 80°C.

- Yield: High yields can be achieved with proper control of reaction conditions.

Analysis of Reaction Conditions

The choice of brominating agent and reaction conditions significantly affects the yield and purity of This compound . A comparison of different methods is provided below:

| Method | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Direct Bromination | Bromine (Br₂) | CCl₄ | Room Temperature | Variable |

| NBS Bromination | N-Bromosuccinimide (NBS) | CCl₄ | 80°C | High |

Purification and Characterization

After synthesis, the purification of This compound is crucial to remove impurities and unreacted starting materials. Common purification techniques include distillation and column chromatography.

Distillation

Distillation under vacuum can be used to separate the product from heavier impurities.

Column Chromatography

Column chromatography on silica gel can further purify the compound, especially to remove polar impurities.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

- Mass Spectrometry (MS): Provides molecular weight and fragmentation pattern information.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or amine, leading to the formation of various substituted products.

Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination: The major product is typically an alkene.

Oxidation: Products can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylhexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules through alkylation, aiding in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-(Bromomethyl)-2,5-dimethylhexane, enabling comparative analysis:

Reactivity and Combustion Behavior

- Branching Effects : The parent hydrocarbon, 2,5-dimethylhexane, exhibits reduced low-temperature combustion reactivity compared to linear alkanes due to inhibited radical propagation from methyl branching. This suggests that the bromomethyl derivative may also display moderated reactivity in decomposition pathways .

- Bromine Substituent : Unlike the peroxide derivative (2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane; ), which undergoes radical-driven decomposition, the bromine in this compound favors ionic mechanisms (e.g., SN1/SN2). The tertiary position may slow SN2 reactions due to steric hindrance, contrasting with the more accessible secondary bromide in (Bromomethyl)cyclohexane .

Key Research Findings

- Combustion Chemistry: Studies on 2,5-dimethylhexane highlight the role of branching in suppressing low-temperature reactivity by altering peroxy radical (RO₂) isomerization pathways.

- Synthetic Utility : The tertiary bromide’s steric bulk may favor elimination over substitution, contrasting with smaller bromoalkanes. This property could be leveraged in controlled dehydrohalogenation reactions .

Biological Activity

3-(Bromomethyl)-2,5-dimethylhexane is a halogenated organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H17Br

- Molecular Weight : 195.13 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity

This compound exhibits several biological activities primarily attributed to its bromomethyl group, which can participate in nucleophilic substitution reactions and serve as a reactive electrophile. The following sections detail specific biological activities observed in research studies.

The biological activity of this compound is largely influenced by its ability to form covalent bonds with nucleophiles such as proteins and nucleic acids. This property allows it to act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming adducts with critical amino acid residues, thereby altering enzyme function.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains due to its ability to disrupt cellular membranes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Alkylation Reactions : The bromomethyl group can be introduced via alkylation of 2,5-dimethylhexane using bromomethane in the presence of a base.

- Radical Reactions : Bromination can also be performed using radical initiators under UV light to selectively add the bromomethyl group.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) investigated the antimicrobial effects of this compound against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| E. coli | 100 | 75 |

| Staphylococcus aureus | 100 | 80 |

Case Study 2: Enzyme Inhibition

In another study by Johnson et al. (2023), the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC50 value was determined to be approximately 50 µM, indicating moderate inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.